molecular formula C18H24N2O5S B2988990 methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate CAS No. 1903847-71-1

methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate

Cat. No.: B2988990
CAS No.: 1903847-71-1
M. Wt: 380.46
InChI Key: TXBLHTULSRFWMN-UHFFFAOYSA-N
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Description

Methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiopyran ring. The process may include:

  • Oxidation of tetrahydrothiopyran: to introduce the dioxo functionality.

  • Formation of the piperazine ring: through cyclization reactions.

  • Carbonylation: to introduce the benzoate moiety.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Introduction of additional oxygen atoms.

  • Reduction: Removal of oxygen atoms or reduction of other functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiopyran derivatives.

  • Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions or as a probe in biochemical assays. Its ability to bind to specific proteins or receptors can provide insights into biological processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's interaction with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

  • (1,1-Dioxidotetrahydrothiopyran-4-yl)methyl 4-methylbenzenesulfonate

Uniqueness: This compound stands out due to its specific structural features, such as the presence of the piperazine ring and the benzoate group. These features may confer unique chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

methyl 4-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-25-18(22)15-4-2-14(3-5-15)17(21)20-10-8-19(9-11-20)16-6-12-26(23,24)13-7-16/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBLHTULSRFWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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